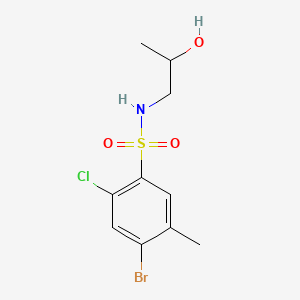
Disperse Blue 54
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disperse Blue 54 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. Disperse dyes are characterized by their low water solubility and are typically applied in a finely dispersed form. This compound is known for its vibrant blue color and is widely used in the textile industry.
Métodos De Preparación
The synthesis of Disperse Blue 54 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of aniline with phthalic anhydride to form an intermediate compound, which is then subjected to further reactions to produce the final dye. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the reactions. Industrial production methods often involve large-scale batch processes, where the dye is synthesized in reactors and then purified through filtration and crystallization processes .
Análisis De Reacciones Químicas
Disperse Blue 54 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Disperse Blue 54 has several scientific research applications, particularly in the fields of chemistry and materials science It is used as a model compound for studying the dyeing properties of synthetic fibers and the interactions between dyes and fibers In biology, this compound is used as a staining agent for visualizing cellular structures under a microscopeAdditionally, this compound is used in the development of new dyeing techniques and the optimization of dyeing processes in the textile industry .
Mecanismo De Acción
The mechanism of action of Disperse Blue 54 involves its interaction with the synthetic fibers it is used to dye. The dye molecules penetrate the fibers and form non-covalent bonds with the polymer chains, resulting in the coloration of the fibers. The molecular targets of this compound are the hydrophobic regions of the synthetic fibers, where the dye molecules can easily diffuse and interact with the polymer chains. The pathways involved in the dyeing process include diffusion, adsorption, and fixation of the dye molecules within the fibers .
Comparación Con Compuestos Similares
Disperse Blue 54 can be compared with other similar disperse dyes, such as Disperse Blue 106 and Disperse Blue 124. These dyes share similar chemical structures and dyeing properties but differ in their specific applications and performance characteristics. For example, Disperse Blue 106 and Disperse Blue 124 are known for their higher prevalence of causing textile dermatitis compared to this compound . The uniqueness of this compound lies in its specific shade of blue and its relatively lower allergenic potential, making it a preferred choice for certain textile applications.
Similar compounds include:
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 257
- Disperse Blue 291
Propiedades
Número CAS |
12217-77-5 |
|---|---|
Fórmula molecular |
C20H12N2O6 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





